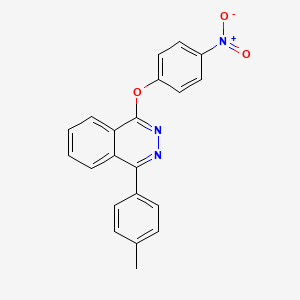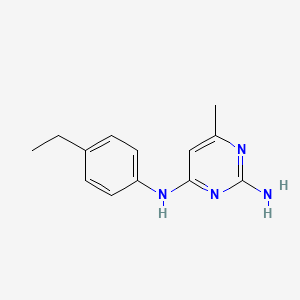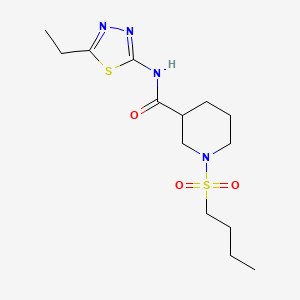
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DMCC is a synthetic compound that is commonly used as a reference standard in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid is not fully understood. This compound is believed to act as a competitive inhibitor of enzymes. This compound is also believed to act as a modulator of ion channels. This compound has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). This compound has also been shown to modulate the activity of ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. This compound has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in high purity and yield. This compound is also a well-characterized compound that has been extensively studied in the scientific literature. This compound has several limitations for lab experiments. This compound is a synthetic compound that may not accurately represent the natural compounds found in biological systems. This compound may also have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid has many potential future directions for research. This compound could be used to develop new drugs for the treatment of cancer, inflammation, and neurological disorders. This compound could also be used to study the mechanism of action of existing drugs and to identify new drug targets. This compound could be used in combination with other compounds to enhance the efficacy of existing drugs. This compound could also be used to develop new diagnostic tools for the detection of cancer and other diseases. Overall, this compound is a promising compound that has many potential applications in medical research.
Métodos De Síntesis
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid is a synthetic compound that can be prepared by a multistep reaction sequence. The synthesis of this compound involves the reaction of 3,4-dimethylcyclohex-3-ene-1-carboxylic acid with morpholine and isobutyl chloroformate. The reaction yields this compound in high purity and yield. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3,4-dimethyl-6-(4-morpholinylcarbonyl)-3-cyclohexene-1-carboxylic acid is a versatile compound that has many potential applications in medical research. This compound is commonly used as a reference standard in drug discovery and development. This compound is used to evaluate the potency and selectivity of new drugs. This compound is also used to study the mechanism of action of drugs. This compound has been used in the development of anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. This compound has also been used in the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3,4-dimethyl-6-(morpholine-4-carbonyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9-7-11(12(14(17)18)8-10(9)2)13(16)15-3-5-19-6-4-15/h11-12H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWYJMJTBMPVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCOCC2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)


![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![4-{2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B5326049.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)

![methyl 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5326066.png)

![N-[1-(methoxymethyl)cyclopentyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326074.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)
![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)